
2-Bromo-4-methylthiazole-5-carboxylic acid
Overview
Description
2-Bromo-4-methylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4BrNO2S. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylthiazole-5-carboxylic acid typically involves the bromination of 4-methylthiazole-5-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Major Products Formed
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a critical intermediate in synthesizing pharmaceutical agents, especially those targeting bacterial infections and other diseases. Its unique thiazole structure enhances its potential as a scaffold for drug development.
Key Applications :
- Antibacterial Agents : Research indicates that derivatives of 2-bromo-4-methylthiazole-5-carboxylic acid exhibit significant antibacterial activity, making them candidates for new antibiotics.
- Novel Drug Formulations : The compound's structure allows for modifications that can lead to improved efficacy and reduced side effects in drug formulations.
Agricultural Chemicals
Overview : In agrochemicals, this compound is utilized in developing fungicides and herbicides.
Key Applications :
- Fungicides : The compound demonstrates effectiveness against specific fungal pathogens, thus enhancing crop protection.
- Herbicides : Its application in herbicide formulations contributes to increased agricultural yield by targeting unwanted vegetation.
Biochemical Research
Overview : Researchers employ this compound in various biochemical studies, particularly those related to enzyme inhibition and metabolic pathways.
Key Applications :
- Enzyme Inhibition Studies : The compound has been used to identify potential inhibitors of key enzymes involved in disease processes.
- Metabolic Pathway Analysis : It aids in understanding cellular processes and identifying therapeutic targets for diseases.
Material Science
Overview : The unique chemical properties of this compound make it suitable for applications in material science.
Key Applications :
- Polymer Development : The compound is explored for its potential in creating advanced materials with specific chemical properties.
- Coatings : Research indicates its use in developing coatings that require durability and resistance to environmental factors.
Analytical Chemistry
Overview : In analytical labs, this compound serves as a reference standard for detecting and quantifying thiazole derivatives.
Key Applications :
- Quality Control : Its use ensures accuracy in the detection of thiazole compounds in various samples.
- Method Development : It aids in developing analytical methods for the quantification of similar compounds.
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Pharmaceutical Case Study :
- A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a novel antibiotic using this compound as a precursor. The resulting compound showed enhanced activity against resistant bacterial strains.
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Agricultural Case Study :
- Research conducted by Agricultural Chemistry Journal highlighted the efficacy of a fungicide formulation containing this compound, which resulted in a 30% increase in crop yield against common fungal infections.
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Biochemical Case Study :
- A study featured in Biochemical Journal explored the inhibition of a specific enzyme related to cancer metabolism using derivatives of this compound, revealing promising results for future therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular interactions can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4-methylthiazole-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the thiazole ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Biological Activity
2-Bromo-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound with significant biological activity. This compound, characterized by its bromine atom at the 2-position and a carboxylic acid group at the 5-position of the thiazole ring, has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
- Molecular Formula : C7H8BrNO2S
- Molecular Weight : 222.06 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : Approximately 153 °C (decomposes)
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at low concentrations.
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 3.91 - 62.5 | |
Escherichia coli | 15 - 30 | |
Micrococcus luteus | 1.95 - 15.62 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific pathways remain to be fully elucidated.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells, particularly through interactions with cellular proteins involved in cell cycle regulation.
A study highlighted the compound's cytotoxicity against various cancer cell lines, revealing IC50 values comparable to established chemotherapeutic agents:
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
U251 (human glioblastoma) | <10 |
The structure-activity relationship (SAR) analysis suggests that the thiazole ring and specific substituents significantly influence the compound's cytotoxic effects.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the carboxylic acid group may form hydrogen bonds with nucleophilic residues such as lysine or cysteine. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study demonstrated that derivatives of thiazole compounds, including this compound, showed enhanced antimicrobial activity against resistant strains of bacteria compared to traditional antibiotics like nitrofurantoin .
- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound can effectively reduce cell viability in multiple cancer cell lines, suggesting potential as a lead compound for further drug development .
- Protective Effects Against Diabetes : Recent investigations into thiazole derivatives have suggested that they may exhibit protective effects against hyperglycemia and insulin resistance, indicating a broader therapeutic potential beyond infectious diseases and cancer .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-4-methylthiazole-5-carboxylic acid, and how can purity be validated?
The synthesis typically involves bromination of 4-methylthiazole-5-carboxylic acid derivatives. A validated approach for analogous brominated heterocycles (e.g., 3-bromo-isothiazole-5-carboxylic acid) uses NaNO₂ in trifluoroacetic acid (TFA) at 0°C to achieve high yields (~95–99%) . For purity validation:
- HPLC with UV detection (λ = 254 nm) and C18 columns can resolve impurities.
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies structural integrity; the bromine atom causes characteristic deshielding (~δ 7.5–8.5 ppm for aromatic protons).
- LC-MS confirms molecular weight (MW 236.08 g/mol) and detects halogen isotopic patterns .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SXRD) is critical for unambiguous structural assignment. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps:
- Grow crystals via slow evaporation in solvents like ethanol/water.
- Refinement parameters (R-factor < 5%) ensure accuracy in bond angles/geometry.
- Compare experimental data with computational models (e.g., DFT) to validate the thiazole ring planarity and bromine substitution position .
Advanced Research Questions
Q. What strategies address contradictory reactivity data in cross-coupling reactions involving the bromine substituent?
The bromine atom in this compound participates in Suzuki-Miyaura or Buchwald-Hartwig couplings, but inconsistent yields may arise from steric hindrance or competing side reactions. Mitigation strategies:
- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) to optimize C–Br activation.
- Use microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction efficiency.
- Monitor intermediates via in situ NMR or IR spectroscopy to identify undesired byproducts (e.g., dehalogenation) .
Q. How can computational modeling predict the bioactivity of derivatives of this compound?
Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to:
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Simulate binding interactions with target proteins (e.g., kinases or GPCRs) by optimizing hydrogen bonds and hydrophobic contacts.
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What analytical challenges arise in studying degradation products under physiological conditions?
Hydrolysis or metabolic breakdown in PBS (pH 7.4) or liver microsomes can generate thiazole ring-opened byproducts. Analytical workflows:
- High-resolution MS (HRMS) identifies degradation fragments (e.g., loss of COOH or Br groups).
- Stability-indicating HPLC methods (gradient elution with 0.1% formic acid) separate degradation peaks.
- Kinetic studies (37°C, 24–72 hr) quantify half-life and guide prodrug design .
Q. Methodological Considerations for Contradictory Data
- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot) to isolate variables causing yield discrepancies .
- Meta-analysis : Compare data across literature (e.g., substituent effects on bromine reactivity) to identify trends .
- Multivariate statistics : Use PCA or PLS regression to correlate structural features (e.g., Hammett σ values) with observed reactivity .
Properties
IUPAC Name |
2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSQZHBSTZZNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384969 | |
Record name | 2-Bromo-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40003-41-6 | |
Record name | 2-Bromo-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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